![molecular formula C8H14O5 B14430488 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate CAS No. 80011-64-9](/img/structure/B14430488.png)
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is a chemical compound with the molecular formula C₆H₁₀O₄. It is also known by its systematic name, 2-(((prop-2-en-1-yloxy)carbonyl)oxy)ethan-1-ol. This compound is characterized by the presence of both hydroxyethyl and prop-2-en-1-yloxy groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate typically involves the reaction of ethylene carbonate with allyl alcohol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include a temperature range of 50-80°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as metal oxides can further enhance the efficiency of the reaction. The final product is obtained through a series of purification steps, including filtration, distillation, and drying .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biocompatible polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The hydroxyethyl group can participate in hydrogen bonding and nucleophilic attacks, while the prop-2-en-1-yloxy group can undergo polymerization and substitution reactions. These properties make it a versatile compound in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyethyl acrylate: Contains a polymerizable acrylic group and a terminal hydroxy group.
Ethylene carbonate: A cyclic carbonate used as a solvent and in the production of polycarbonates
Uniqueness
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is unique due to its dual functionality, allowing it to participate in a wide range of chemical reactions. Its ability to form biocompatible and biodegradable materials makes it particularly valuable in medical and industrial applications .
Eigenschaften
CAS-Nummer |
80011-64-9 |
---|---|
Molekularformel |
C8H14O5 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
2-hydroxyethyl 2-prop-2-enoxyethyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-2-4-11-6-7-13-8(10)12-5-3-9/h2,9H,1,3-7H2 |
InChI-Schlüssel |
RWIDTGLDNZOEOA-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCOC(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.